molecular formula C15H18BNO3 B11748678 (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid

(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11748678
M. Wt: 271.12 g/mol
InChI Key: WGLDBLOMJQNFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxybenzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Introduction of the Methoxybenzylamino Group: This step involves the reaction of the boronic acid intermediate with 4-methoxybenzylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Electrophiles: Such as alkyl halides for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Amines: Formed through substitution reactions.

Scientific Research Applications

(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In the case of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site serine or threonine residue of the enzyme, thereby inhibiting its activity. This interaction is crucial in the design of protease inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.

    (4-Methoxycarbonylphenyl)boronic acid: Similar structure but has a methoxycarbonyl group instead of the amino group.

Uniqueness

(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and methoxybenzylamino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

[4-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO3/c1-20-15-8-4-13(5-9-15)11-17-10-12-2-6-14(7-3-12)16(18)19/h2-9,17-19H,10-11H2,1H3

InChI Key

WGLDBLOMJQNFRF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.